
5,8-Difluoroquinolin-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Difluoroquinolin-3-OL is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Difluoroquinolin-3-OL typically involves the fluorination of quinoline derivatives. One common method is the direct fluorination of 6-methoxyquinoline, which undergoes electrophilic substitution to yield a mixture of fluorinated products, including this compound . Another approach involves cyclization and cycloaddition reactions, as well as nucleophilic displacement of fluorine atoms .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 5,8-Difluoroquinolin-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and tetrahydroquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
5,8-Difluoroquinolin-3-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Medicine: It has shown promise in the development of new antibacterial, antineoplastic, and antiviral agents.
Industry: The compound is used in the production of liquid crystals and cyanine dyes.
Wirkmechanismus
The mechanism of action of 5,8-Difluoroquinolin-3-OL involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound targets bacterial enzymes such as DNA gyrase and topoisomerase IV. By stabilizing the enzyme-DNA complex, it inhibits DNA replication, leading to cell death . This mechanism is similar to that of other fluoroquinolones, which are known for their broad-spectrum antibacterial activity .
Vergleich Mit ähnlichen Verbindungen
- 5-Fluoroquinoline
- 6-Fluoroquinoline
- 8-Fluoroquinoline
- 5,7-Difluoroquinolin-3-OL
Uniqueness: 5,8-Difluoroquinolin-3-OL is unique due to the specific positioning of the fluorine atoms at the 5 and 8 positions on the quinoline ring. This unique substitution pattern can lead to distinct biological activities and chemical reactivity compared to other fluorinated quinolines .
Eigenschaften
Molekularformel |
C9H5F2NO |
|---|---|
Molekulargewicht |
181.14 g/mol |
IUPAC-Name |
5,8-difluoroquinolin-3-ol |
InChI |
InChI=1S/C9H5F2NO/c10-7-1-2-8(11)9-6(7)3-5(13)4-12-9/h1-4,13H |
InChI-Schlüssel |
LTYCSMXFAPEZQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1F)C=C(C=N2)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Dioxaspiro[4.5]decane-9-sulfonamide](/img/structure/B13218053.png)


![2-Benzyl-4,4-difluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B13218075.png)

![5-{[(Tert-butoxy)carbonyl]amino}-3-[(2,2,2-trifluoroethoxy)methyl]pentanoic acid](/img/structure/B13218081.png)
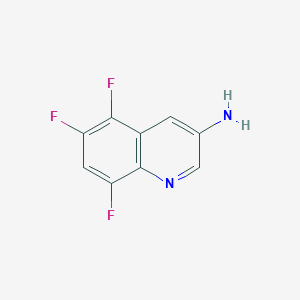
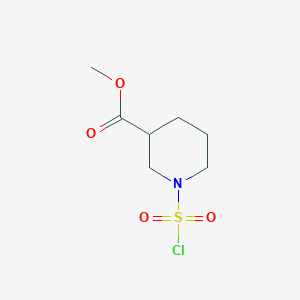

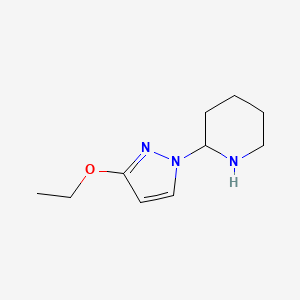
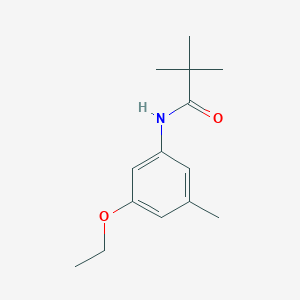

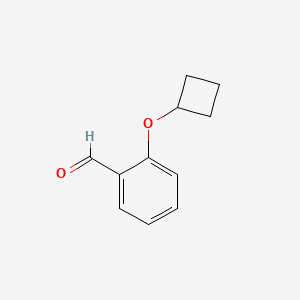
![5-[(Methylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine](/img/structure/B13218128.png)
